7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-12-azadispiro[2.0.5{4}.3{3}]dodecane hydrochloride is a chemical compound with the CAS Number: 2260937-02-6 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H . This indicates that the compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Unfortunately, detailed structural analysis information is not available in the search results.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 203.71 .Scientific Research Applications
Synthesis Methodologies and Chemical Structures
Synthesis of Dispiro Compounds
Research has demonstrated methodologies for synthesizing complex dispiro compounds, including 7-azadispiro[5.1.5.2]pentadecane hydrochloride, through multi-step processes starting from basic cyclic compounds like 1-ethynylcyclohexylamine. These methods highlight the potential for creating hindered secondary amines with significant structural complexity (Wagner & Matthews, 1984).
Formation of Spirocyclic Compounds
Studies have shown the unexpected formation of polycyclic oxygen-containing spiro-heterocycles in reactions involving specific organic compounds, underscoring the unpredictability and novelty achievable in organic synthesis (Becker et al., 2008).
Potential Biological Applications
Biological Activity Screening
Some synthesized compounds, such as α-alkylidene-γ-lactones with cyclopropane rings, have been subjected to biological activity screening. For example, α-isopropylidene-γ-lactone has exhibited antiarrhythmia activity in vivo, suggesting potential therapeutic applications (Kakiuchi et al., 1981).
Conformational Analysis and Stability
Conformational Variability
Conformational analysis of certain spiro compounds reveals a variety of stable molecular geometries, influenced by the orientation of spiro-connected rings. Such studies are essential for understanding the physical and chemical properties of these molecules, potentially informing their application in material science or drug design (Rowicki et al., 2019).
Chemical and Spectral Properties
Research into nitroxides of 7-azadispiro[5.1.5.2]pentadecane and related series has explored their chemical and spectral properties, including stability toward reduction by ascorbate. These findings indicate potential uses in PELDOR distance measurements and highlight the importance of structural features in determining the physical properties of organic molecules (Kirilyuk et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
7-oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFYBVNRHCBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(CCN2)CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.